molecular formula C22H17Cl2FN4O2 B579907 CAY10561 CAS No. 933786-58-4

CAY10561

Cat. No.: B579907
CAS No.: 933786-58-4
M. Wt: 459.3 g/mol
InChI Key: YMUYGRBBEDYUOP-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis of CAY10561 typically involves organic chemistry.
    • Specific synthetic routes and reaction conditions are not readily available in the public domain, but it is likely produced through multi-step organic synthesis.
    • Industrial production methods may vary depending on the manufacturer.
  • Chemical Reactions Analysis

    • CAY10561 is an inhibitor of extracellular signal-regulated kinase 2 (ERK2) with high selectivity.
    • It undergoes interactions with other kinases, such as protein kinase A (PKA) and c-Jun N-terminal kinase 3 (JNK3).
    • Common reagents and conditions for its synthesis and reactions are proprietary, but further research is needed to elucidate its detailed chemical behavior.
    • Major products formed during its reactions are not explicitly documented.
  • Scientific Research Applications

    • CAY10561’s applications span various scientific fields:

        Chemistry: Investigating kinase signaling pathways.

        Biology: Studying cellular processes related to cell survival, proliferation, motility, and differentiation.

        Medicine: Exploring its potential therapeutic effects.

        Industry: Potentially used in drug development or targeted therapies.

  • Mechanism of Action

  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available information.
    • Further research could reveal any unique features that distinguish CAY10561 from related molecules.

    Properties

    IUPAC Name

    N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H17Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-10,20,26,30H,11H2,(H,27,29)(H,28,31)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YMUYGRBBEDYUOP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)NC(CO)C4=CC(=C(C=C4)F)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H17Cl2FN4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20737407
    Record name N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20737407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    459.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    933786-58-4
    Record name N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20737407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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